(2-hydroxyethyl)urea synthesis and purification methods
(2-hydroxyethyl)urea synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of (2-Hydroxyethyl)urea
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis and purification methods for (2-hydroxyethyl)urea (HEU). (2-hydroxyethyl)urea is a valuable compound, primarily used as a high-performance humectant in the cosmetics and personal care industry for its excellent moisturizing properties.[1][2] This guide details the prevalent manufacturing processes, experimental protocols, and purification strategies, supported by quantitative data and process visualizations.
Synthesis of (2-hydroxyethyl)urea
Several methods exist for the synthesis of (2-hydroxyethyl)urea. The most common industrial method involves the reaction of urea with monoethanolamine.[1] Alternative routes offer different starting materials and reaction mechanisms.
Primary Synthesis Method: Transamidation of Urea with Monoethanolamine
The most widely employed synthesis route is the transamidation (or deamination) reaction between urea and monoethanolamine.[3] This is an equilibrium reaction that strongly favors the formation of (2-hydroxyethyl)urea and ammonia as a byproduct.[3][4]
The general reaction is as follows: CO(NH₂)₂ (Urea) + NH₂CH₂CH₂OH (Monoethanolamine) → HOCH₂CH₂NHC(O)NH₂ ((2-hydroxyethyl)urea) + NH₃ (Ammonia)
This process is typically carried out at elevated temperatures to drive off the ammonia gas, pushing the equilibrium toward the product.[5]
Alternative Synthesis Methods
Other documented methods for synthesizing (2-hydroxyethyl)urea include:
-
N-carbamoylation of ethanolamine with potassium cyanate. [1]
-
Reaction of urea with ethylene carbonate , which can yield up to 98% of the desired product.[6]
-
Aminolysis of 2-oxazolidinone using ammonia water.[7]
-
Reaction of nitro-urea with ethanolamine. [8]
The logical relationship between these varied synthetic starting points is illustrated in the diagram below.
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis. The following protocols are based on patented industrial processes.
Protocol 1: Lab-Scale Synthesis and Purification
This protocol is adapted from a method emphasizing high purity using a specific recrystallization solvent.[5]
Materials:
-
Ethanolamine: 128.5 g
-
Urea: 126.8 g
-
Dry Pyridine: 400 mL
-
Petroleum Ether
-
Reaction flask with thermometer, reflux condenser, and stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Combine 128.5 g of ethanolamine and 126.8 g of urea in the reaction flask.
-
Maintain the system under a slight pressure of argon or nitrogen.
-
Heat the mixture to 115°C with stirring.
-
Hold at 115°C for approximately 3.25 hours, or until the evolution of ammonia has substantially ceased.
-
Allow the resulting white, pasty reaction product to cool.
-
Recrystallize the crude product from 400 mL of dry pyridine. Pyridine is noted to be uniquely effective in yielding a pure, white product compared to other solvents like ethanol.[5]
-
Separate the crystals by filtration.
-
Wash the collected crystals with petroleum ether.
-
Dry the crystals to obtain the final product.
Expected Outcome:
Protocol 2: Industrial "One-Pot" Synthesis and Purification
This protocol describes an efficient industrial process designed to simplify purification and enhance product quality.[9]
Materials:
-
Urea: 516.2 kg (859 mol)
-
1-Ethanolamine: 500 kg (818 mol)
-
Recrystallization Solvent (e.g., Ethanol)
-
85% Formic Acid solution (for ammonia absorption)
-
Ice water
Procedure:
-
Reaction: Charge a 3000-liter reaction kettle with 516.2 kg of urea and 500 kg of 1-ethanolamine.
-
Begin stirring at approximately 110 rpm and heat the mixture to 110-120°C.
-
Absorb the generated ammonia gas using an 85% formic acid solution. The reaction is complete when ammonia evolution stops, typically after 3 to 4 hours.[9]
-
Cooling & Dilution: Cool the reaction mixture to 70-80°C. Add a suitable recrystallization solvent such as ethanol, methanol, or isopropanol.[9]
-
Hot Filtration: Maintain the temperature and perform a hot filtration to remove any mechanical impurities introduced with the raw materials. Transfer the hot filtrate to a crystallization kettle.
-
Crystallization: Slowly cool the filtrate to -5 to 5°C using ice water while stirring at a reduced speed (50-70 rpm). Hold at this temperature for 3 hours to allow for mass crystallization.
-
Isolation and Washing: Discharge the crystal slurry into a centrifuge to separate the solid. Wash the crystals with an organic solvent (e.g., 15 kg of dehydrated ethanol) until the pH is neutral (7-8).
-
Drying: Vacuum dry the purified crystals for 4 hours to obtain the final β-hydroxyethyl urea product.
Data Presentation
Quantitative data from synthesis and analysis are summarized below for easy comparison.
Table 1: Synthesis Parameters and Outcomes
| Parameter | Value/Description | Reference |
| Reactants | Urea and Monoethanolamine | [5][9] |
| Molar Ratio (Urea:MEA) | 1.01-2.0 : 1 | [9] |
| Reaction Temperature | 110-120°C | [9] |
| Reaction Time | 3-4 hours (until NH₃ evolution ceases) | [9] |
| Stirring Speed | 110 rpm | [9] |
| Purification (Recrystallization) | ||
| Solvent: Methanol | Yield: 75%, Purity: 98.2% | [9] |
| Solvent: Ethanol | Yield: 78%, Purity: 98.4% | [9] |
| Solvent: Isopropanol | Yield: 70%, Purity: 98.5% | [9] |
| Solvent: Pyridine | Yields a "good yield of pure white" product | [5] |
Table 2: Physical and Chemical Properties of (2-hydroxyethyl)urea
| Property | Value | Reference |
| Molecular Formula | C₃H₈N₂O₂ | [10][11] |
| Molecular Weight | 104.11 g/mol | [10][11] |
| Appearance | White crystalline powder/solid | [10] |
| Melting Point | 91-93°C, 94-95°C, 164-169°C (lit.) | [1][9][10] |
| Boiling Point | 254.3°C (at 760 mmHg) | [10] |
| Density | 1.222 g/cm³ | [10] |
| Water Solubility | Highly soluble, "almost transparency" | [1][10] |
Note: The variation in reported melting points likely reflects differences in product purity and analytical methods.
Table 3: Reported Impurities in (2-hydroxyethyl)urea
| Impurity | Typical Concentration | Reference |
| Urea | < 3.0% | [4] |
| N,N'-bis(2-hydroxyethylurea) | < 5.0 % | [4] |
| 2-oxazolidone (cyclization product) | < 1.0% | [4] |
| Ethanolamine | < 0.5% | [4] |
| Diethanolamine | < 0.025% | [4] |
Process Workflow Visualization
The industrial "one-pot" synthesis and purification process involves a clear sequence of operations designed for efficiency and high purity.
References
- 1. specialchem.com [specialchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. cir-safety.org [cir-safety.org]
- 4. cir-safety.org [cir-safety.org]
- 5. US3560564A - Hydroxyalkylurea process - Google Patents [patents.google.com]
- 6. RU2619588C1 - Method for 1,3-bis(2-hydroxyethyl)urea production - Google Patents [patents.google.com]
- 7. CN112239417A - Preparation method of 2-hydroxyethyl urea - Google Patents [patents.google.com]
- 8. CN103145588A - Synthetic method of ethoxy urea - Google Patents [patents.google.com]
- 9. CN109369466A - A kind of industrial preparation method of β-hydroxyethyl urea - Google Patents [patents.google.com]
- 10. Cas 2078-71-9,2-HYDROXYETHYLUREA | lookchem [lookchem.com]
- 11. Hydroxyethyl Urea | C3H8N2O2 | CID 73984 - PubChem [pubchem.ncbi.nlm.nih.gov]
